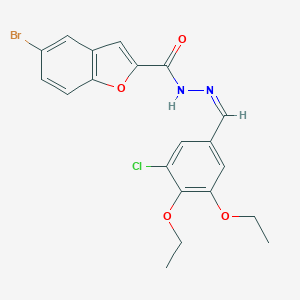![molecular formula C21H12BrClN2O3S2 B302608 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302608.png)
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BCS-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS-1 is a member of the pyrimidinedione family of compounds and has been synthesized using various methods.
作用機序
The mechanism of action of BCS-1 is not fully understood. However, it has been suggested that BCS-1 exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BCS-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BCS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCS-1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BCS-1 has also been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects. In addition, BCS-1 has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of BCS-1 is its potent antitumor activity against various cancer cell lines. BCS-1 has also been shown to have anti-inflammatory and antioxidant activity, which may have potential therapeutic applications. However, one of the limitations of BCS-1 is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for research on BCS-1. One potential direction is to investigate the use of BCS-1 as a treatment for Alzheimer's disease. Another direction is to optimize the synthesis method of BCS-1 to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to elucidate the mechanism of action of BCS-1 and to investigate its potential use in combination with other chemotherapeutic agents.
合成法
Several methods have been reported for the synthesis of BCS-1. One of the most commonly used methods involves the reaction of 4-bromo-5-chlorothiophenol with 2-furylcarboxaldehyde in the presence of a base, followed by the addition of phenyl isothiocyanate. The resulting product is then treated with sodium hydroxide to yield BCS-1.
科学的研究の応用
BCS-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, BCS-1 has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BCS-1 has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
特性
分子式 |
C21H12BrClN2O3S2 |
|---|---|
分子量 |
519.8 g/mol |
IUPAC名 |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H12BrClN2O3S2/c22-17-11-14(28-20(17)30-15-8-6-12(23)7-9-15)10-16-18(26)24-21(29)25(19(16)27)13-4-2-1-3-5-13/h1-11H,(H,24,26,29)/b16-10+ |
InChIキー |
SZWLOQJSELMLAT-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/C(=O)NC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B302526.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302527.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302528.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302529.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302530.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302534.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302535.png)
![N,N-Diethyl-2-{6-[2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-acetamide](/img/structure/B302537.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B302539.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B302541.png)
![2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302542.png)
![4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B302543.png)

![N'-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide](/img/structure/B302549.png)